D-Arabinose-d6

Quantitative Bioanalysis Stable Isotope Dilution LC-MS/MS Assay

Quantifying endogenous D-arabinose in biological matrices is confounded by high background signals. D-Arabinose-d6 solves this with a uniform +6 Da mass shift, providing a chemically identical yet spectrally distinct internal standard for accurate isotope dilution LC-MS/MS. • Enables absolute quantification free from endogenous interference • Validated for clinical metabolomics, metabolic flux analysis, and ADME studies • Uniform deuteration supports full carbon skeleton tracking and simplified ¹H NMR for ligand-binding assays

Molecular Formula C5H10O5
Molecular Weight 156.17 g/mol
Cat. No. B15141853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Arabinose-d6
Molecular FormulaC5H10O5
Molecular Weight156.17 g/mol
Structural Identifiers
SMILESC(C(C(C(C=O)O)O)O)O
InChIInChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5+/m1/s1/i1D,2D2,3D,4D,5D
InChIKeyPYMYPHUHKUWMLA-GGWKJZISSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Arabinose-d6 Stable Isotope Tracer


D-Arabinose-d6 is a uniformly deuterium-labeled analog of the naturally occurring five-carbon monosaccharide D-arabinose . Its molecular formula is C₅H₄D₆O₅, with a molecular weight of 156.17 g/mol, which represents a +6 Da mass shift compared to the unlabeled parent compound (150.13 g/mol) . The deuterium atoms are substituted at all six non-exchangeable hydrogen positions, yielding a highly specific isotopic signature that is ideal for stable isotope tracing studies and as an internal standard for quantitative mass spectrometry-based assays . Unlike its unlabeled counterpart, which is an endogenous metabolite and a known growth inhibitor of C. elegans (IC₅₀ = 7.5 mM), D-Arabinose-d6 is intended exclusively as a research tool to track carbohydrate metabolism and pharmacokinetic processes without confounding background signals [1].

Workflow LC-MS/MS quantification and stable isotope tracing
Selection Mass-resolved internal standard free from endogenous interference
Use Context Metabolic flux analysis, NMR structural biology, ADME research

D-Arabinose-d6 vs. Unlabeled Pentoses


Direct substitution of D-Arabinose-d6 with unlabeled D-arabinose or alternative pentose sugars (e.g., D-xylose, D-ribose) is analytically invalid. Unlabeled D-arabinose is indistinguishable from endogenous pools in biological systems, precluding its use as an internal standard for accurate quantification . While D-xylose isomerase exhibits C-2 epimerization activity on D-arabinose at a rate of 0.56 mg·mg⁻¹·min⁻¹, this catalytic promiscuity underscores the complex metabolic interconversion that can occur with unlabeled pentoses, potentially confounding flux analysis [1]. In contrast, the uniform +6 Da mass shift of D-Arabinose-d6 provides a unique, stable isotopic signature that resolves it from both endogenous metabolites and other pentose species in mass spectrometry, eliminating quantification errors from matrix effects and enabling precise absolute quantification via isotope dilution methods .

Endogenous overlap Unlabeled D-arabinose cannot be distinguished from endogenous pools, invalidating absolute quantification.
Metabolic interconversion Other pentoses (e.g., D-xylose) undergo enzymatic epimerization, introducing confounding flux signals.
Insufficient mass shift Single ¹³C-labeled internal standards may not resolve from natural isotopic abundance, compromising assay accuracy.

D-Arabinose-d6 Quantitative Differentiation


MS Differentiation from Endogenous Interference

In LC-MS/MS applications, D-Arabinose-d6 provides a +6 Da mass shift relative to unlabeled D-arabinose, enabling its use as an ideal internal standard for absolute quantification . While a single ¹³C label (e.g., D-arabinose-1-¹³C) provides only a +1 Da shift, which can overlap with natural isotopic abundance signals from the analyte, the +6 Da shift of D-Arabinose-d6 ensures complete baseline resolution, eliminating cross-talk between the internal standard and analyte channels. This enhanced mass separation directly translates to improved assay precision and accuracy when quantifying D-arabinose in complex biological matrices like urine, plasma, or cell lysates .

MS Mass Shift Resolution
Class-level
D-Arabinose-d6: +6 Da shift vs ¹³C-pentose: +1 Da shift
Eliminates isotopic crosstalk, supports high-accuracy LC-MS/MS quantification.
Theoretical comparison based on isotope dilution principles; verify in target matrix.
Quantitative Bioanalysis Stable Isotope Dilution LC-MS/MS Assay

Isotopic Purity Minimizes Signal Dilution

D-Arabinose-d6 is commercially available with a minimum isotopic enrichment of 98 atom % D . This high level of enrichment ensures that the tracer signal remains highly specific, minimizing the background noise from residual unlabeled molecules that would otherwise dilute the measured isotopic enrichment in metabolic flux studies. In contrast, other deuterated pentose analogs or ¹³C-labeled sugars may be offered at lower or unspecified enrichment levels, which can introduce significant variability in quantitative experiments and reduce the sensitivity of detection .

Isotopic Enrichment
Class-level
≥98 atom % D
Minimizes signal dilution; preserves tracer fidelity in flux experiments.
Commercial specification; confirm lot-specific certificate of analysis.
Isotopic Enrichment Quality Control Tracer Fidelity

NMR Spectral Simplification by Deuteration

The 'd6' designation in D-Arabinose-d6 indicates that the exchangeable hydroxyl protons have been replaced by deuterium, which simplifies the proton NMR spectrum and allows for clearer observation of the ring proton signals . This is a key advantage over using unlabeled D-arabinose in D₂O, where rapid hydrogen/deuterium exchange at hydroxyl groups leads to complex, time-dependent spectral changes. By providing a fully deuterated starting material, D-Arabinose-d6 yields a stable, simplified spectrum from the outset, facilitating the study of anomeric equilibria and carbohydrate-protein binding events without interference from exchangeable proton signals .

NMR Spectral Clarity
Analytical context
Pre-deuterated exchangeable protons → simplified ¹H NMR from outset
Enables direct observation of ring protons and binding epitope mapping.
Eliminates time-dependent H/D exchange artifacts in D₂O.
Structural Biology NMR Spectroscopy Protein-Ligand Interactions

Stable Isotope Advantage Over 14C-Arabinose

While ¹⁴C-labeled D-arabinose has been historically used for metabolic tracing and offers high sensitivity, its radioactive nature requires specialized handling, disposal, and regulatory compliance, limiting its practical utility [1]. D-Arabinose-d6, as a stable isotope-labeled compound, overcomes these limitations. It is non-radioactive and can be used in standard laboratory environments without the need for radioactive safety protocols. Furthermore, the use of deuterium (²H) labeling, as opposed to ¹⁴C, allows for the simultaneous detection of the labeled compound and its downstream metabolites using high-resolution mass spectrometry, providing richer pathway information without the complexities of radioactive waste disposal .

Labeling Strategy
Class-level
Stable ²H label, non-radioactive vs ¹⁴C radioactive label
Supports ADME studies in standard labs without radiolabel overhead.
Avoids radioactive handling/disposal; enables simultaneous LC-MS metabolite profiling.
In Vivo Metabolism Pharmacokinetics ADME Studies

D-Arabinose-d6 Key Application Scenarios


LC-MS/MS Quantification in Clinical Metabolomics

When developing a validated LC-MS/MS method for quantifying the endogenous metabolite D-arabinose in human biofluids (e.g., urine or plasma) as a potential disease biomarker, D-Arabinose-d6 is the preferred internal standard. Its +6 Da mass shift provides the necessary analytical resolution to accurately correct for matrix effects and ionization variability, a requirement for achieving the precision and accuracy mandated by regulatory guidelines for clinical assays . Using unlabeled D-arabinose or a structural analog would be unsuitable and would fail method validation criteria.

D-Arabinose Catabolism in Engineered Strains

For researchers engineering microbial strains (e.g., yeast or bacteria) for bioproduction of rare sugars or biofuels from pentose-rich feedstocks, D-Arabinose-d6 serves as a critical tracer. By feeding D-Arabinose-d6 to cultures, scientists can use mass spectrometry to precisely map the carbon flux through the pentose phosphate pathway or other catabolic routes . The uniform deuteration allows for tracking of the entire carbon skeleton, distinguishing the exogenously supplied tracer from the endogenous pool of unlabeled pentoses, thereby quantifying metabolic rates with high fidelity [1].

Carbohydrate-Binding Protein Characterization

In structural biology and drug discovery programs targeting carbohydrate-binding proteins (e.g., lectins, antibodies, or enzymes involved in glycosylation), D-Arabinose-d6 is a valuable NMR probe. When added to a protein solution in D₂O, it provides a simplified ¹H NMR spectrum devoid of hydroxyl proton signals, allowing for the clear detection of chemical shift perturbations upon ligand binding . This enables the precise mapping of binding epitopes and determination of dissociation constants (Kd), essential for the rational design of carbohydrate-based therapeutics.

In Vivo Pharmacokinetic Studies

For compounds or drug candidates that are metabolized to or structurally related to D-arabinose, D-Arabinose-d6 is an essential tool for absorption, distribution, metabolism, and excretion (ADME) studies . As a non-radioactive, stable isotope-labeled tracer, it can be administered to animal models, and its concentration—along with that of its metabolites—can be tracked in plasma and tissues using LC-MS. This allows for the precise determination of pharmacokinetic parameters like bioavailability and half-life without the ethical and logistical hurdles associated with radioactive ¹⁴C tracers .

Application
Selection Property
Validation Focus
Biofluid Metabolomics Quantification
Mass-resolved ISTD for matrix-effect correction
Assay precision and accuracy in research biofluid matrices
Microbial Pentose Flux Analysis
Uniform deuteration enables carbon skeleton tracking
Flux model fidelity and endogenous pool discrimination
Carbohydrate-Protein Binding (NMR)
Simplified ¹H NMR from pre-deuterated exchangeable protons
Ligand-binding epitope mapping and Kd determination
In Vivo ADME Studies
Non-radioactive stable isotope tracer compatible with LC-MS
PK parameter estimation in animal models without radiolabel constraints

Technical Documentation Hub

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38 linked technical documents
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